Physical and chemical properties of Ethyl 3-(cyanomethyl)benzoate CAS 13288-86-3
Physical and chemical properties of Ethyl 3-(cyanomethyl)benzoate CAS 13288-86-3
An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 3-(cyanomethyl)benzoate (CAS 13288-86-3)
Abstract
Ethyl 3-(cyanomethyl)benzoate, CAS 13288-86-3, is a bifunctional organic molecule of significant interest in synthetic chemistry. Possessing both an ester and a nitrile group, it serves as a versatile intermediate and building block, particularly in the development of active pharmaceutical ingredients (APIs) and other complex molecular architectures.[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed analytical protocols for quality control, and insights into its chemical reactivity and safe handling. The content is structured to support researchers, scientists, and drug development professionals in leveraging this compound's full potential in their work.
Chemical Identity and Physicochemical Properties
Ethyl 3-(cyanomethyl)benzoate is an aromatic compound substituted at the meta-position with an ethyl ester group and a cyanomethyl group. Its identity is defined by the following identifiers and properties.
Table 1: Chemical Identifiers for Ethyl 3-(cyanomethyl)benzoate
| Identifier | Value | Source |
| CAS Number | 13288-86-3 | [2] |
| Molecular Formula | C₁₁H₁₁NO₂ | [2][3][4] |
| IUPAC Name | ethyl 3-(cyanomethyl)benzoate | [2] |
| Molecular Weight | 189.21 g/mol | [1][2][3] |
| Canonical SMILES | CCOC(=O)C1=CC=CC(=C1)CC#N | [2] |
| InChI Key | QGWJUDWWDUECLY-UHFFFAOYSA-N | [2][5] |
| Synonyms | Benzoic acid, 3-(cyanomethyl)-, ethyl ester; Ethyl 3-cyanomethylbenzoate | [1][2] |
Table 2: Physical and Computed Properties of Ethyl 3-(cyanomethyl)benzoate
| Property | Value | Source & Notes |
| Physical Form | White to off-white crystalline powder or solid; may exist as a solid-liquid mixture at ambient temperatures. | [1] |
| XLogP3-AA | 1.8 | [2] (A computed measure of lipophilicity, suggesting moderate solubility in nonpolar organic solvents). |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 4 | [2] |
| Polar Surface Area | 50.1 Ų | [2] |
Spectroscopic and Chromatographic Profile
Characterization and quality control rely on a combination of spectroscopic and chromatographic techniques. The following sections detail the expected analytical signature of Ethyl 3-(cyanomethyl)benzoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a published reference spectrum is not available, the ¹H and ¹³C NMR spectra can be reliably predicted based on the chemical structure and data from analogous compounds, such as ethyl benzoate and other substituted phenylacetonitriles.
-
¹H NMR (Predicted):
-
Ethyl Ester Group: A quartet signal (~4.4 ppm) corresponding to the -OCH₂ CH₃ protons coupled to the adjacent methyl group, and a triplet signal (~1.4 ppm) for the -OCH₂CH₃ protons.
-
Aromatic Protons: Four protons on the benzene ring will appear in the aromatic region (~7.5-8.0 ppm). Due to the meta-substitution, they will exhibit complex splitting patterns (e.g., multiplets, doublets of doublets).
-
Cyanomethyl Group: A singlet signal (~3.8-4.2 ppm) for the benzylic methylene protons (-CH₂ CN). The absence of adjacent protons results in a singlet.
-
-
¹³C NMR (Predicted):
-
Carbonyl Carbon: A signal in the downfield region (~165-167 ppm).
-
Aromatic Carbons: Six distinct signals in the aromatic region (~128-135 ppm), including two quaternary carbons.
-
Nitrile Carbon: A characteristic signal in the range of ~117-119 ppm.
-
Ethyl & Methylene Carbons: Signals for the -O CH₂CH₃ (~61 ppm), -C H₂CN (~23 ppm), and -OCH₂C H₃ (~14 ppm) carbons.
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. Under electron impact (EI) ionization, the molecule is expected to fragment at the ester and benzylic positions.
-
Molecular Ion (M⁺): A peak at m/z = 189, corresponding to the exact mass of the molecule.[2]
-
Key Fragments: Characteristic fragments would include losses of the ethoxy group (-OC₂H₅) and the ethyl group (-C₂H₅), as well as fragments related to the cyanomethylbenzyl cation. Commonly observed fragments include m/z values of 161, 144, and 116.[2][6]
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.
-
C≡N Stretch (Nitrile): A sharp, medium-intensity absorption band around 2250 cm⁻¹.
-
C=O Stretch (Ester): A strong, sharp absorption band around 1720 cm⁻¹.
-
C-O Stretch (Ester): An absorption band in the 1300-1100 cm⁻¹ region.
-
C-H Stretch (Aromatic): Absorption bands typically above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorption bands typically below 3000 cm⁻¹.
Chemical Reactivity and Stability
The reactivity of Ethyl 3-(cyanomethyl)benzoate is dictated by its three primary functional components: the ester, the nitrile, and the aromatic ring.
-
Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-(cyanomethyl)benzoic acid, under acidic or basic conditions. Basic hydrolysis (saponification) is typically irreversible.
-
Nitrile Group Reactions: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under strong acidic or basic conditions. It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).
-
Benzylic Position: The methylene (-CH₂-) group is benzylic and can be a site for radical substitution or deprotonation with a strong base to form a carbanion, which can then act as a nucleophile.
-
Aromatic Ring: The aromatic ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation). The existing substituents will direct incoming electrophiles primarily to the ortho and para positions relative to the cyanomethyl group and the meta position relative to the deactivating ester group.
Stability and Storage: The compound should be stored in a tightly closed container, protected from light.[1] It is recommended to store it in a cool, dry, and well-ventilated area at room temperature (15-25°C).[1] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[1]
Recommended Analytical & Quality Control Protocols
Ensuring the identity, purity, and quality of Ethyl 3-(cyanomethyl)benzoate is paramount. A multi-step quality control workflow is recommended.
Protocol 4.1: Purity and Assay Determination by HPLC
High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for determining the purity and assay of aromatic esters.[7][8] The following protocol is based on established methods for similar compounds.[5]
Objective: To quantify Ethyl 3-(cyanomethyl)benzoate and separate it from potential impurities.
Instrumentation & Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., Newcrom R1), 4.6 x 150 mm, 5 µm particle size.[5]
-
Mobile Phase: A mixture of acetonitrile and water with an acid modifier.[5]
-
Solvent A: Water with 0.1% Phosphoric Acid
-
Solvent B: Acetonitrile
-
-
Gradient: A gradient elution is recommended to ensure the separation of impurities with different polarities. For example, start at 70% A / 30% B and ramp to 40% A / 60% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The UV maximum absorbance for ethyl benzoate is around 230 nm; a similar wavelength should be optimal for this compound.[7]
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Accurately prepare a standard solution of Ethyl 3-(cyanomethyl)benzoate reference material at a known concentration (e.g., 0.5 mg/mL) in the mobile phase.
-
Sample Preparation: Prepare the sample to be tested at a similar concentration as the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Calculate the assay of the sample by comparing the peak area of the analyte in the sample to the peak area in the standard solution. Purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Synthesis and Purification Overview
Ethyl 3-(cyanomethyl)benzoate is not a naturally occurring compound and must be produced via chemical synthesis. While multiple routes are possible, a common approach involves the modification of a commercially available starting material like m-toluic acid. The following workflow illustrates a plausible synthetic pathway based on methods for the analogous methyl ester.[9][10]
This multi-step synthesis involves:
-
Chlorination: Conversion of the starting material's methyl and carboxylic acid groups to more reactive forms.
-
Esterification: Reaction with ethanol to form the ethyl ester.
-
Cyanation: Nucleophilic substitution of the chloromethyl group with a cyanide source (e.g., sodium or potassium cyanide) to install the nitrile functionality.
Purification: The crude product from the synthesis typically requires purification. Common laboratory techniques include silica gel column chromatography or vacuum distillation to remove unreacted starting materials, reagents, and byproducts.
Safety and Handling
Proper handling of chemical reagents is essential for laboratory safety. Ethyl 3-(cyanomethyl)benzoate has associated hazards that require appropriate precautions.
Table 3: GHS Hazard Information
| Category | Information | Source |
| Signal Word | Warning | |
| Pictogram | GHS07 (Exclamation Mark) | |
| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or chemical goggles.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols may be generated, a respirator may be required.
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